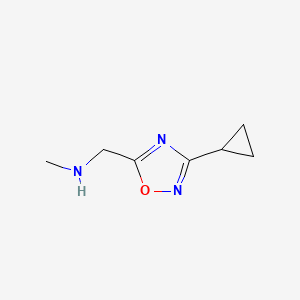
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one, also known as 4-ATP, is an organic compound belonging to the class of thiadiazoles. It is a colorless solid that is soluble in water and ethanol, and has a molecular weight of 315.9 g/mol. 4-ATP has a wide range of applications in scientific research, including use as a fluorescent dye, a biosensor, and a potential therapeutic agent.
Scientific Research Applications
Thiadiazole Derivatives and Their Pharmacological Activities
Thiadiazole derivatives, including 1,3,4-thiadiazoles, are known for their extensive pharmacological activities. These activities are attributed to the toxophoric N2C2S moiety present in thiadiazoles, which confer upon them a wide range of biological activities. Thiadiazoles have been identified to possess anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The development of hybrid molecules combining different moieties, such as thiadiazole and pyrrolidinone, may lead to compounds with interesting biological profiles, suggesting that "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one" could also exhibit similar pharmacological properties (Mishra et al., 2015).
Pyrrolidinone in Drug Discovery
Pyrrolidinone is a core structure widely utilized in medicinal chemistry due to its versatility and the presence of nitrogen in the ring, which is conducive to forming bonds with various enzymes and receptors. The incorporation of pyrrolidinone into molecules has been explored for the treatment of various diseases, highlighting its significant role in drug discovery. This aspect underscores the potential therapeutic applications of compounds featuring the pyrrolidinone moiety, such as "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one," in developing new medicinal agents with target selectivity (Li Petri et al., 2021).
properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c13-8-1-3-9(4-2-8)17-6-7(5-10(17)18)11-15-16-12(14)19-11/h1-4,7H,5-6H2,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUXBZLAOMTWQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)




